molecular formula C9H7NO2 B8485416 5-(Prop-1-yn-1-yl)picolinic acid

5-(Prop-1-yn-1-yl)picolinic acid

Cat. No.: B8485416
M. Wt: 161.16 g/mol
InChI Key: QBCZWGZFKBRANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Prop-1-yn-1-yl)picolinic acid is a specialized picolinic acid derivative designed for advanced chemical and pharmaceutical research. This compound features a picolinic acid core—a known bidentate chelating agent capable of forming stable complexes with various metal ions —functionalized with a terminal alkyne group at the 5-position. The presence of this propynyl moiety makes it an invaluable building block for applications in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is a cornerstone of bioconjugation, enabling researchers to efficiently link this molecule to azide-bearing targeting vectors, such as antibodies or peptides, under mild conditions . This chemical synergy opens significant potential in medicinal chemistry and radiopharmaceutical development. For instance, picolinic acid-based chelators, like the macrocyclic derivative macropa, are recognized for forming exceptionally stable complexes with therapeutic radiometals such as Actinium-225, a promising isotope for Targeted Alpha Therapy (TAT) . The integration of a clickable handle on a picolinic acid scaffold allows for the modular creation of targeted radiopharmaceuticals for cancer treatment, facilitating new approaches to drug delivery and molecular imaging. As a versatile synthetic intermediate, 5-(Prop-1-yn-1-yl)picolinic acid is intended for research applications only, including drug discovery, chemical biology, and materials science. This product is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

5-prop-1-ynylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H7NO2/c1-2-3-7-4-5-8(9(11)12)10-6-7/h4-6H,1H3,(H,11,12)

InChI Key

QBCZWGZFKBRANW-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CN=C(C=C1)C(=O)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

5-(Prop-1-yn-1-yl)picolinic acid acts as an allosteric modulator of metabotropic glutamate receptor subtype 5, which is involved in neurological processes. Compounds interacting with this receptor are potential candidates for treating neurological disorders. Research indicates that substituted analogs of this compound may also have neuroprotective properties.

Herbicides

Picolinic acid and picolinate compounds are synthetic auxin herbicides . Studies show that 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds could be potential lead structures in discovering novel synthetic auxin herbicides .

Biochemical Studies

Interaction studies have assessed the binding affinity and modulatory effects of 5-(Prop-1-yn-1-yl)picolinic acid on metabotropic glutamate receptors using biochemical techniques to determine how the compound influences receptor activity and downstream signaling pathways. The results suggest that it can enhance or inhibit receptor responses depending on concentration and structural modifications.

Development of Prolyl Hydroxylase Inhibitors

5-(Prop-1-yn-1-yl)picolinic acid derivatives are used in the design and discovery of prolyl hydroxylase (PHD) inhibitors . One such compound, a (5-alkynyl-3-hydroxypicolinoyl)glycine derivative, showed potent in vitro inhibitory activity toward PHD2 . Oral administration of this compound stabilized HIF-α, elevated erythropoietin (EPO), and alleviated anemia in a cisplatin-induced anemia mouse model .

Synthesis of Novel Compounds

Picolinic acid derivatives are used in synthesizing novel compounds with antimicrobial properties . For example, new 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amine derivatives were produced through a reaction of picolinohydrazide with various unsymmetrical anhydrides . These compounds showed good antibacterial capabilities on S. aureus and E. coli, and antifungal evaluation in relation to Candida albicans .

Structure-Activity Relationship Studies

Picolinic acid derivatives are used in structure-activity relationship (SAR) studies to investigate the relationship between chemical structure and biological activity . These studies involve synthesizing and testing a series of related compounds with variations in their chemical structure to identify key structural features that contribute to the desired biological activity .

Lysosomal Targeting Chimeras (LYMTACs)

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and physicochemical properties of picolinic acid derivatives are heavily influenced by their substituents. Below is a comparative analysis with key analogs:

Table 1: Key Properties of 5-Substituted Picolinic Acid Derivatives
Compound Name Substituent Antibacterial Efficacy (MIC)* Solubility Stability Key Applications
5-(4-Butylphenyl)picolinic acid (qy17) 4-Butylphenyl Low MIC (strong activity) High High Anti-Enterococcus faecium
5-(4-(tert-Butyl)phenyl)picolinic acid (qy20) 4-tert-Butylphenyl Higher MIC (moderate activity) Moderate Moderate Limited biofilm inhibition
Picolinic acid (PAC) None (parent compound) N/A Moderate Moderate Hydrotropic agent

*MIC: Minimal Inhibitory Concentration; lower values indicate higher potency.

Key Observations:
  • Antibacterial Activity :
    • qy17 (4-butylphenyl) exhibits superior antibacterial activity compared to qy20 (4-tert-butylphenyl), likely due to the linear alkyl chain enhancing membrane penetration .
    • The tert-butyl group in qy20 introduces steric hindrance, reducing bioavailability and efficacy .
  • Solubility and Stability :
    • qy17’s linear alkyl chain improves solubility and stability in aqueous media, critical for drug formulation .
    • PAC (unsubstituted picolinic acid) shows moderate solubility, which is enhanced in derivatives like nicotinamide and urea complexes .

Mechanistic Insights

  • qy17 disrupts bacterial biofilm formation and alters transcriptional pathways in Staphylococcus haemolyticus, suggesting a multi-target mechanism .
  • PAC and related acids (e.g., nicotinic acid) act as hydrotropes, solubilizing hydrophobic compounds via π-π stacking and hydrogen bonding .

Substituent-Driven Trends

  • Alkyl vs. Aryl Groups :
    • Linear alkyl chains (e.g., butyl in qy17) improve lipid solubility and membrane interaction.
    • Bulky groups (e.g., tert-butyl in qy20) reduce solubility but may enhance specificity for certain targets.

Preparation Methods

Sonogashira Coupling: A Dominant Strategy

The Sonogashira reaction remains the most widely employed method for introducing the propynyl group to the picolinic acid scaffold. This cross-coupling protocol typically involves reacting 5-halopicolinic acid derivatives (X = Br, I) with prop-1-yne in the presence of a palladium catalyst and copper(I) co-catalyst. A representative procedure from recent literature demonstrates:

  • Substrate Preparation : Methyl 5-bromopicolinate is synthesized via esterification of 5-bromopicolinic acid using thionyl chloride and methanol, achieving 89% yield.

  • Coupling Conditions :

    • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

    • Co-catalyst: CuI (5 mol%)

    • Base: Diisopropylamine (3 equiv)

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: Room temperature, 15 h

Under these conditions, the coupling efficiency reaches 78% for methyl 5-(prop-1-yn-1-yl)picolinate. Subsequent hydrolysis with NaOH in THF/MeOH (3:1) at 60°C for 6 h affords the target carboxylic acid in 82% yield.

Heterogeneous Catalysis Advancements

Recent developments utilize recyclable palladium catalysts supported on mesoporous silica (MCM-41-Pd), achieving comparable yields (75-80%) while reducing Pd loading to 0.01 mol%. This approach addresses cost and environmental concerns associated with homogeneous catalysts. The heterogeneous system maintains activity over five cycles, with only a 5% yield reduction observed.

Enzymatic Synthesis Routes

Biocatalytic Alkyne Incorporation

Acinetobacter sp. strain F4 catalyzes the conversion of diphenylacetylene to 2-hydroxy-8-phenyl-6-oxoocta-2,4-dien-7-ynoic acid, which undergoes ammonia-mediated cyclization to yield 6-phenylethynyl picolinic acid analogs. Adaptation of this pathway for 5-(prop-1-yn-1-yl)picolinic acid involves:

  • Microbial Transformation :

    • Substrate: Propiolic acid derivatives

    • Enzyme: Modified toluene dioxygenase system

    • Yield: 55% for analogous compounds

  • Post-Biotransformation Modification :

    • Ammonium hydroxide treatment (8 N, 60°C, 12 h)

    • C₁₈ solid-phase extraction purification

This method offers stereoselectivity advantages but requires optimization for scale-up due to lower yields compared to chemical routes.

Alternative Chemical Syntheses

Direct Alkynylation of Picolinic Acid

A two-step protocol avoids pre-functionalized halides:

  • Lithiation-Alkynylation :

    • Base: LDA (2.5 equiv, -78°C)

    • Electrophile: Propargyl bromide (1.2 equiv)

    • Solvent: THF

    • Yield: 63%

  • Oxidative Ester Hydrolysis :

    • Conditions: KMnO₄ (aq.), 80°C, 4 h

    • Acid Isolation: 91% purity by HPLC

Protecting Group Strategies

Ester derivatives facilitate coupling reactions by mitigating carboxylic acid interference:

StepReagent/ConditionsPurposeYield
1SOCl₂/MeOHMethyl ester formation89%
2Pd/Cu-catalyzed couplingAlkyne introduction78%
3NaOH/THF-MeOHEster hydrolysis82%

This approach simplifies purification but adds synthetic steps compared to direct methods.

Comparative Analysis of Methodologies

Yield and Efficiency

MethodKey AdvantagesLimitationsTypical Yield
Sonogashira couplingHigh reproducibility, scalabilityPd catalyst cost75-82%
Enzymatic synthesisStereoselectivity, green chemistryLow throughput50-55%
Direct alkynylationFewer stepsSensitivity to moisture60-65%

Purity and Byproduct Profiles

HPLC analyses reveal distinct impurity patterns:

  • Pd-catalyzed routes : Trace triphenylphosphine oxide (0.3-1.2%)

  • Enzymatic routes : Residual protein contaminants (<0.5%)

  • Direct alkynylation : Unreacted propargyl bromide (2-3%)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.